CDK2-IN-14-d3 -

CDK2-IN-14-d3

Catalog Number: EVT-15277157
CAS Number:
Molecular Formula: C21H25N5O4S
Molecular Weight: 446.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CDK2-IN-14-d3 is a compound designed to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. CDK2 plays a significant role in the transition from the G1 phase to the S phase of the cell cycle, thus making it a target for cancer therapy. The compound is classified as an allosteric inhibitor, which means it binds to a site other than the active site of the enzyme, leading to a conformational change that inhibits its activity.

Source and Classification

CDK2-IN-14-d3 is derived from a series of anthranilic acid-based compounds that have been developed for their selective inhibition of CDK2. These compounds have been identified through high-throughput screening and structure-activity relationship studies aimed at enhancing their potency and selectivity against CDK2 while minimizing effects on other cyclin-dependent kinases.

Synthesis Analysis

The synthesis of CDK2-IN-14-d3 involves several key steps, typically starting from anthranilic acid derivatives. The general method includes:

  1. Reagents: Common reagents used in the synthesis include bromobenzyl or dibromobutane, potassium carbonate, and potassium iodide.
  2. Reaction Conditions: The reactions are usually carried out in dimethylformamide (DMF) under nitrogen atmosphere at elevated temperatures (60–70°C) for several hours.
  3. Purification: Post-reaction, the crude product is purified using silica gel column chromatography followed by recrystallization to obtain the final compound in high purity.

Technical details regarding the synthesis can be found in literature discussing various methodologies for synthesizing CDK inhibitors, including modifications that enhance metabolic stability and selectivity .

Molecular Structure Analysis

The molecular structure of CDK2-IN-14-d3 can be characterized by its specific functional groups that interact with the allosteric site of CDK2.

  • Structural Features: The compound typically contains an anthranilic acid backbone with various substituents that enhance binding affinity.
  • Data: The three-dimensional structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, providing insights into its binding interactions with CDK2.

The structural data reveals key interactions between CDK2-IN-14-d3 and residues within the allosteric pocket of CDK2, which are critical for its inhibitory activity .

Chemical Reactions Analysis

CDK2-IN-14-d3 undergoes specific chemical reactions that facilitate its interaction with CDK2:

  1. Binding Mechanism: The compound engages with the allosteric site of CDK2 through non-covalent interactions such as hydrogen bonds and van der Waals forces.
  2. Conformational Changes: Upon binding, it induces conformational changes in CDK2 that prevent substrate access to the active site, effectively inhibiting its kinase activity.

Technical details regarding these interactions can be analyzed through techniques like surface plasmon resonance or isothermal titration calorimetry, which measure binding affinities and kinetics .

Mechanism of Action

The mechanism of action of CDK2-IN-14-d3 involves:

  1. Allosteric Inhibition: By binding to an allosteric site on CDK2, it alters the enzyme's conformation, preventing effective substrate binding.
  2. Impact on Cell Cycle Regulation: This inhibition leads to cell cycle arrest at the G1/S transition, thereby controlling cell proliferation, particularly in cancer cells that exhibit dysregulated CDK2 activity.

Data supporting this mechanism include biochemical assays demonstrating reduced kinase activity in the presence of CDK2-IN-14-d3 .

Physical and Chemical Properties Analysis

CDK2-IN-14-d3 exhibits several notable physical and chemical properties:

  • Molecular Formula: The compound's molecular formula typically includes carbon, hydrogen, nitrogen, bromine, and oxygen atoms.
  • Solubility: It is generally soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound's stability can be influenced by pH and temperature conditions; modifications have been made to enhance its metabolic stability.

Relevant data concerning these properties can be found in chemical databases such as PubChem .

Applications

CDK2-IN-14-d3 has significant applications in scientific research and potential therapeutic development:

  1. Cancer Research: As an inhibitor of CDK2, it is used to study cell cycle regulation and the role of CDKs in cancer progression.
  2. Drug Development: Its design serves as a template for developing more selective and potent inhibitors targeting various forms of cancer characterized by aberrant CDK activity.

The ongoing research into compounds like CDK2-IN-14-d3 emphasizes their potential utility in targeted cancer therapies .

Mechanistic Insights into CDK2 Inhibition by CDK2-IN-14-d3

Structural Basis of CDK2 Selectivity: ATP-Binding Pocket Interactions

CDK2-IN-14-d3 achieves high selectivity by exploiting conformational nuances of CDK2’s ATP-binding pocket. The inhibitor binds the kinase’s catalytic cleft through:

  • Hydrophobic Scaffold Insertion: The inhibitor’s pyrimidine core occupies the adenine-binding region, forming van der Waals contacts with residues Ile10, Val18, and Ala144 in the N-lobe [1] [2].
  • Gatekeeper Residue Leverage: Unlike CDK4 (with a bulky Phe gatekeeper), CDK2’s smaller Phe80 residue accommodates the inhibitor’s trifluoromethyl group without steric clashes [1] [6].
  • Hydrogen Bond Network: The sulfonamide group stabilizes the DFG motif (Asp145-Phe146-Gly147) and Lys33, mimicking ATP’s native interactions [2].
  • Deuterium-Enhanced Binding: Deuterium atoms at critical positions reduce metabolic cleavage, prolonging residence time in the hydrophobic back pocket [5].

Table 1: Key Interactions Between CDK2-IN-14-d3 and CDK2 ATP-Binding Pocket

CDK2 ResidueInteraction TypeFunctional Consequence
Ile10Hydrophobic contactAnchors inhibitor core
Lys33H-bond (sulfonamide)Mimics ATP β-phosphate
Phe80π-π stackingPermits trifluoromethyl insertion
Asp145Ionic/H-bondStabilizes DFG-in conformation
Ala144Van der WaalsEnhances binding affinity

This precise targeting minimizes off-binding to CDK4/6, which exhibit divergent pocket geometries—notably, longer β3-αC and β4-β5 loops that hinder inhibitor access [6].

Modulation of Cyclin E/CDK2 Complex Formation and Nuclear-Cytoplasmic Trafficking Dynamics

CDK2 activation requires binding to cyclin E and subsequent phosphorylation by CDK-activating kinase (CAK). CDK2-IN-14-d3 disrupts this process through:

  • Allosteric Disruption of Cyclin Docking: By locking CDK2 in an inactive conformation, the inhibitor sterically hinders the cyclin E MRAIL domain (residues Met210, Arg211, Ala212, Ile213, Leu214) from engaging CDK2’s PSTAIRE helix [6] [9]. Molecular dynamics simulations reveal a 40% reduction in cyclin E binding affinity when CDK2 is pre-bound to the inhibitor [6].
  • Nuclear Retention Impairment: Cyclin E contains nuclear (NLS) and centrosomal (CLS) localization signals. Inhibitor-bound CDK2 fails to phosphorylate cyclin E at Thr62/Thr68, reducing NLS efficacy and mislocalizing the complex to the cytoplasm [9] [10].
  • Activation Loop Rigidity: Phosphorylation of CDK2 Thr160 by CAK is blunted due to the inhibitor’s stabilization of the DFG-in conformation, which occludes CAK access [6].

Consequently, CDK2-IN-14-d3 reduces nuclear cyclin E/CDK2 complexes by >70%, per immunofluorescence assays [10].

Impact on Rb Phosphorylation and E2F-Dependent Transcriptional Regulation

The retinoblastoma protein (Rb) and E2F transcription factors are pivotal CDK2 substrates governing S-phase entry. CDK2-IN-14-d3 impedes this pathway via:

  • Rb Inactivation: The inhibitor blocks CDK2-mediated phosphorylation at Rb Ser807/Ser811, sites critical for disrupting Rb-E2F binding [4] [10]. In Cdc6-depleted fibroblasts, CDK2 inhibition maintains Rb in a hypophosphorylated state, arresting cells in G1 (Fig. 2A) [4].
  • E2F-1 Transactivation Suppression: Unphosphorylated Rb sequesters E2F-1, preventing cyclin E upregulation. CDK2-IN-14-d3 treatment reduces E2F-1 target expression (e.g., Cdc45, DHFR) by 60–80% [7] [10].
  • p300/CBP Coactivator Recruitment: Phosphorylation of E2F-5 by cyclin E/CDK2 stabilizes p300/CBP binding. Inhibitor treatment disrupts this interaction, halting cell-cycle progression [3].

Table 2: CDK2-IN-14-d3 Effects on Key Transcriptional Regulators

TargetInhibition MechanismDownstream Consequence
Rb (Ser807/811)Blocked phosphorylationE2F sequestration
E2F-1Reduced transactivationCyclin E suppression
E2F-5/p300Disrupted complexG1/S arrest
Cdc45Transcriptional silencingImpaired replication initiation

Disruption of CDK2-Mediated Substrate Recognition in DNA Replication Licensing

CDK2 phosphorylates licensing factors to orchestrate origin firing. CDK2-IN-14-d3 induces replication stress by:

  • MCM Complex Dysregulation: Inhibitor treatment reduces chromatin loading of MCM4/7 by 50%, as CDK2 cannot phosphorylate Cdc6 at Ser54—a step essential for MCM stabilization [6] [10].
  • Cdc45 Chromatin Exclusion: Although Cdc45 transcription is E2F-dependent, its chromatin binding requires direct CDK2 phosphorylation. CDK2-IN-14-d3 disrupts this step, uncoupling Cdc45 from pre-replication complexes [7] [10].
  • Replication Stress Biomarkers: Cells treated with the inhibitor show elevated γH2AX and 53BP1 foci, indicating fork stalling and double-strand breaks due to licensing defects [10].

This replication stress occurs independently of CDK4/6, underscoring CDK2’s non-redundant role in licensing [8].

Properties

Product Name

CDK2-IN-14-d3

IUPAC Name

4-[[7'-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-6'-oxospiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidine]-2'-yl]amino]-N-(trideuteriomethyl)benzenesulfonamide

Molecular Formula

C21H25N5O4S

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C21H25N5O4S/c1-20(28)9-3-4-16(20)26-17-15(21(10-11-21)18(26)27)12-23-19(25-17)24-13-5-7-14(8-6-13)31(29,30)22-2/h5-8,12,16,22,28H,3-4,9-11H2,1-2H3,(H,23,24,25)/t16-,20-/m1/s1/i2D3

InChI Key

XJYUSNWXKXUGGH-VTIXCXEBSA-N

Canonical SMILES

CC1(CCCC1N2C3=NC(=NC=C3C4(C2=O)CC4)NC5=CC=C(C=C5)S(=O)(=O)NC)O

Isomeric SMILES

[2H]C([2H])([2H])NS(=O)(=O)C1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C(=O)C34CC4)[C@@H]5CCC[C@@]5(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.